![molecular formula C8H15NO B15127561 (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol is a heterocyclic compound with a unique structure that combines a cyclopentane ring with a pyrrole ring, further substituted with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amine to form the cyclopentylamine intermediate. This intermediate is then subjected to cyclization with formaldehyde and a suitable catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction conditions, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)carboxylic acid.
Reduction: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methane.
Substitution: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)halide or (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)amine.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, influencing their activity. The cyclopentane and pyrrole rings provide a rigid framework that can fit into the active sites of proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: Lacks the pyrrole ring, making it less versatile in forming stable complexes.
Pyrrolidine: Lacks the cyclopentane ring, affecting its rigidity and binding properties.
Cyclopentylamine: Similar structure but lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Uniqueness
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol is unique due to its combination of a cyclopentane ring, a pyrrole ring, and a methanol group. This combination provides a balance of rigidity and flexibility, allowing it to interact with a wide range of molecular targets.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2 |
Clave InChI |
ZIONUNNDRZAORK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)(CCN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


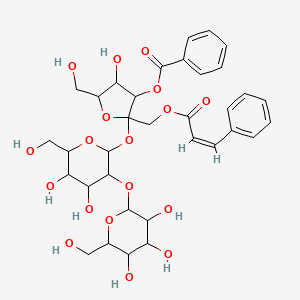
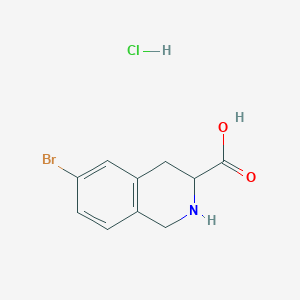
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)

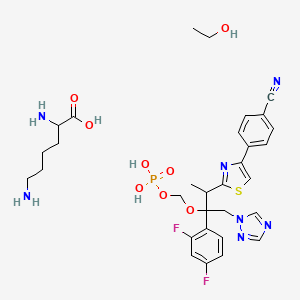
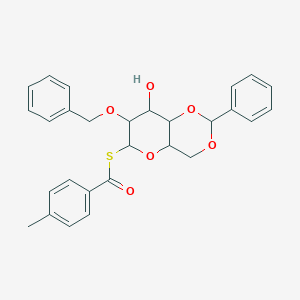
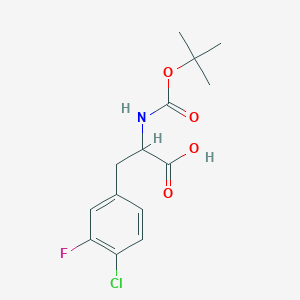
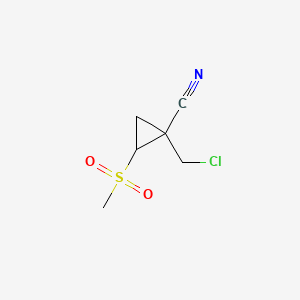
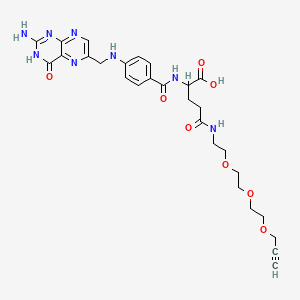
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)
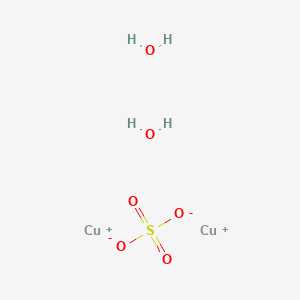


![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
